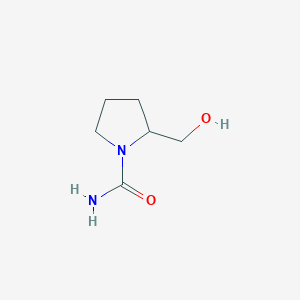

2-(hydroxymethyl)pyrrolidine-1-carboxamide

Description

Significance of Pyrrolidine (B122466) and Carboxamide Scaffolds in Advanced Organic Synthesis and Chemical Biology

The pyrrolidine ring and the carboxamide group are independently recognized as "privileged scaffolds" in drug discovery and chemical biology due to their frequent appearance in approved drugs and natural products. frontiersin.orgresearchgate.neteurekaselect.com

The pyrrolidine scaffold , a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. nih.govresearchgate.netnih.gov Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is a significant advantage in designing molecules that can interact with complex biological targets like proteins and enzymes. nih.govresearchgate.netnih.gov This sp³-hybridized structure offers stereochemical diversity, meaning the spatial arrangement of substituents on the ring can be precisely controlled to optimize biological activity. nih.govresearchgate.net The pyrrolidine nucleus is found in a wide array of FDA-approved drugs, demonstrating its versatility. nih.govnih.gov For instance, it is a core component of drugs for treating central nervous system diseases, cancer, and inflammatory conditions. nih.govnih.gov In organic synthesis, pyrrolidine and its derivatives, such as proline, are widely used as organocatalysts and chiral controllers in asymmetric reactions. nih.gov

The carboxamide group (-CONH₂) is a crucial functional group in medicinal chemistry and is integral to the structure of peptides and proteins. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with biological macromolecules, which is fundamental to the mechanism of action for many drugs. nih.gov This functional group enhances molecular stability and can improve the pharmacokinetic properties of a drug candidate. nih.gov Carboxamide derivatives have been extensively explored as anticancer, anti-infective, and enzyme inhibitory agents. researchgate.netnih.govnih.gov The carboxamide linkage is valued for its structural rigidity and its capacity to orient substituents in defined vectors, aiding in the rational design of targeted therapies. nih.gov

Historical Trajectories and Evolution of Research on Pyrrolidine-Based Heterocycles

Research into pyrrolidine-based heterocycles has a rich history, originating with the study of natural products. The pyrrolidine ring is the core structure of numerous alkaloids, such as nicotine and hygrine, which have been known for centuries for their physiological effects. wikipedia.org The amino acid proline, a fundamental building block of proteins, is a key derivative of pyrrolidine, and its discovery was pivotal to understanding protein structure and function. mdpi.com

The evolution of synthetic chemistry has allowed for the creation of a vast library of pyrrolidine derivatives. researchgate.net Initially, research focused on isolating and understanding the properties of naturally occurring pyrrolidine alkaloids. Over time, chemists developed methods to synthesize these complex molecules in the laboratory, leading to a deeper understanding of their structure-activity relationships (SAR). mdpi.comdntb.gov.ua This led to the development of synthetic pyrrolidine-containing drugs with improved efficacy and safety profiles, such as the racetam family of nootropics (e.g., aniracetam) and various enzyme inhibitors like captopril. frontiersin.orgnih.govwikipedia.org The application of modern synthetic techniques, including microwave-assisted organic synthesis and asymmetric catalysis, has further accelerated the discovery of novel pyrrolidine compounds with diverse biological activities. nih.govresearchgate.net

Overview of Academic Research Domains Focusing on 2-(hydroxymethyl)pyrrolidine-1-carboxamide and Its Analogs

While specific research on this compound is not extensively documented in high-impact literature, its structural analogs are subjects of significant academic investigation across several domains. The combination of the pyrrolidine ring, a hydroxymethyl group, and a carboxamide function positions these analogs in key areas of therapeutic research.

Enzyme Inhibition: Pyrrolidine carboxamide derivatives are frequently designed as enzyme inhibitors. nih.gov For example, they are investigated as potential inhibitors of succinate dehydrogenase (SDH) for antifungal applications and cyclooxygenase (COX) enzymes for anti-inflammatory and anticancer effects. nih.govacs.orgnih.gov Analogs of 2-(hydroxymethyl)pyrrolidine have been synthesized and studied as potent dual inhibitors of sphingosine (B13886) kinase 1 and 2 (SphK1/SphK2), enzymes involved in cancer progression. nih.gov The core scaffold is essential for binding to the active site of these enzymes. nih.gov

Neuropharmacology: The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system (CNS). nih.gov Analogs are explored for their potential as anticonvulsants, antidepressants, and treatments for neurodegenerative diseases like Alzheimer's. frontiersin.orgnih.gov The rigid structure of the pyrrolidine ring helps in designing molecules that can selectively interact with specific neurotransmitter receptors. drugbank.com

Anticancer Drug Discovery: Carboxamide derivatives are a promising class of compounds in the search for new anticancer agents. nih.gov Indole-2-carboxamides, for instance, have shown the ability to interact with various biological targets involved in tumor growth. nih.gov Pyrrolidine-containing compounds have also been evaluated for their cytotoxic effects against various cancer cell lines, including breast, colon, and leukemia. nih.govnih.gov

Antiviral and Antimicrobial Research: The pyrrolidine core is present in several antiviral drugs, particularly those used to treat hepatitis C. mdpi.com Furthermore, various synthetic pyrrolidine derivatives have been screened for a wide range of antimicrobial activities, including antibacterial and antifungal properties. frontiersin.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKMVGSBOOTVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Hydroxymethyl Pyrrolidine 1 Carboxamide

Retrosynthetic Disconnection Strategies for the 2-(hydroxymethyl)pyrrolidine-1-carboxamide Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. For this compound, several disconnection strategies can be envisioned.

The most straightforward disconnection involves the amide bond (C-N bond) . This leads back to the key intermediate, 2-(hydroxymethyl)pyrrolidine, and a source for the carbonyl group, such as an isocyanate or a chloroformate followed by amination. This approach separates the synthesis of the functionalized pyrrolidine (B122466) ring from the final amidation step.

A second strategy targets the C2-CH₂OH bond . This disconnection points towards a C2-functionalized pyrrolidine, such as a pyrrolidine-2-carboxylic acid or its corresponding ester. The hydroxymethyl group can then be installed via a stereocontrolled reduction of the carboxyl functionality. This approach is particularly common as it allows for the use of readily available chiral pool starting materials like L-proline or D-proline. researchgate.net

A more fundamental disconnection involves breaking the pyrrolidine ring itself. This opens up a variety of strategies for de novo construction of the five-membered ring from acyclic precursors. Common disconnections include breaking one or two C-N or C-C bonds, leading back to precursors like 1,4-dicarbonyls, amino alcohols, or substrates for cycloaddition reactions. mdpi.comnih.gov These strategies offer flexibility in introducing substituents on the pyrrolidine core.

A representative retrosynthetic analysis is shown below, highlighting the key bond disconnections that lead to potential starting materials.

Figure 1: Retrosynthetic Analysis of this compound

De Novo Synthesis of the Pyrrolidine Ring System

Building the pyrrolidine ring from acyclic precursors, or de novo synthesis, is a powerful approach that allows for great versatility in the final product's structure. nih.gov Advanced cycloaddition and intramolecular annulation reactions are at the forefront of these methodologies.

Advanced Cycloaddition and Intramolecular Annulation Approaches

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles (typically alkenes) is one of the most direct and widely employed methods for synthesizing the pyrrolidine skeleton. ingentaconnect.comnih.gov These reactions can generate multiple stereocenters in a single, atom-economical step. acs.org Azomethine ylides, often generated in situ from the condensation of an α-amino acid ester with an aldehyde or via reductive methods from amides, react with electron-deficient alkenes to yield highly functionalized pyrrolidines. acs.orgacs.org

Recent advancements include iridium-catalyzed reductive generation of azomethine ylides from stable amide precursors, broadening the scope of accessible pyrrolidine architectures. acs.org Furthermore, decarboxylative cycloadditions using glycine (B1666218) derivatives provide an efficient, one-pot synthesis of complex pyrrolidine-containing polycycles. mdpi.com

Intramolecular Annulation: The cyclization of a linear precursor is another key strategy. Redox-neutral annulation reactions between cyclic secondary amines and α-ketoamides have been developed to produce polycyclic systems containing a pyrrolidine ring. acs.org Another powerful approach is the thermolysis of specifically substituted allenyl azides, which proceeds through a cascade of reactions, likely involving azatrimethylenemethane intermediates, to furnish bicyclic and tricyclic pyrrolidine structures with high diastereoselectivity. nih.gov

Chemo-, Regio-, and Stereoselective Construction of the Pyrrolidine Framework

Achieving precise control over selectivity is paramount in modern synthesis. Various methods have been developed to ensure the desired chemo-, regio-, and stereochemical outcome in pyrrolidine construction.

Chemo- and Regioselectivity: In [3+2] cycloaddition reactions, the regioselectivity is often dictated by the electronic nature of the dipole and dipolarophile. acs.org For instance, the reaction of isatins, α-amino acids, and nitroalkenes can be controlled under microwave irradiation to selectively produce spiro[pyrrolidine-2,3'-oxindoles]. mdpi.com Copper-promoted intramolecular aminooxygenation of alkenes also exhibits excellent regioselectivity, providing a reliable route to disubstituted pyrrolidines. nih.gov

Stereoselectivity: The stereochemical outcome of pyrrolidine synthesis can be controlled through various means. Heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can lead to functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a predictable manner. researchgate.netnih.gov Similarly, copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides yields 2,5-cis-pyrrolidines with high diastereomeric ratios (>20:1). nih.gov Biocatalytic methods, such as the use of transaminases, enable the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones with excellent enantiomeric excesses (>99.5% ee) and access to both enantiomers. nih.govacs.org

Introduction and Functionalization of the Hydroxymethyl Moiety at C-2

Once the pyrrolidine core is established, or concurrently with its formation, the hydroxymethyl group must be introduced at the C-2 position with stereochemical control.

Chiral Auxiliary and Organocatalytic Strategies for Asymmetric Induction

When building the pyrrolidine ring from achiral precursors, asymmetric induction is crucial for establishing the correct stereochemistry at the C-2 position.

Chiral Auxiliaries: Chiral auxiliaries are temporarily incorporated into a reactant to direct the stereochemical course of a reaction, after which they are cleaved. In the context of pyrrolidine synthesis, auxiliaries like Oppolzer's chiral sultam or Evans' oxazolidinones can be attached to the dipolarophile in a [3+2] cycloaddition. acs.org This strategy was successfully employed in the synthesis of a key chiral pyrrolidine fragment of the drug Upadacitinib, where an Oppolzer's sultam-directed 1,3-dipolar cycloaddition achieved high diastereoselectivity and enantioselectivity (er up to 98:2). acs.org The N-tert-butanesulfinyl group has also been used as an effective chiral auxiliary on the dipolarophile, directing the diastereoselective synthesis of densely substituted pyrrolidines. acs.org

Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. bohrium.com Chiral pyrrolidine-based organocatalysts, particularly those derived from prolinol, are highly effective in promoting asymmetric transformations. nih.gov For the synthesis of the 2-(hydroxymethyl)pyrrolidine core, organocatalytic methods can be used to set the stereochemistry during the ring-forming step. For example, cinchona alkaloid-derived squaramide catalysts have been used in the asymmetric cascade reaction between N-tosyl aminomethyl enones and α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines with excellent enantioselectivity. rsc.org These strategies create the chiral pyrrolidine framework, which can then be further functionalized to the target molecule.

Formation of the Carboxamide Functional Group

The construction of the N-carboxamide is a pivotal step in the synthesis of the target molecule. This transformation involves the formation of an amide bond between the secondary amine of the pyrrolidine ring and a source of the carboxamide group.

Direct amidation of the pyrrolidine nitrogen is typically achieved by coupling it with a suitable carboxylic acid precursor. However, the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures, which can be incompatible with sensitive functional groups. To overcome this, a wide array of peptide coupling reagents have been developed to activate the carboxylic acid, facilitating amide bond formation under mild conditions. uni-kiel.deorgsyn.org These reagents are essential for efficiently synthesizing pyrrolidine carboxamides, especially when dealing with sterically hindered or complex substrates. uni-kiel.de

The general mechanism involves the activation of a carboxylic acid by the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride. uni-kiel.deluxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine group of the pyrrolidine. The choice of reagent can influence reaction speed, yield, and the degree of side reactions like racemization. uni-kiel.de

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. luxembourg-bio.compeptide.comsigmaaldrich.com Carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic reagents, though DCC can lead to insoluble dicyclohexylurea byproducts that complicate purification. peptide.com To improve efficiency and suppress racemization, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently used in conjunction with these reagents. peptide.comuniurb.it

Onium salts, such as HBTU, HATU, and PyBOP, are highly efficient and have become standard in modern synthesis. peptide.comsigmaaldrich.com They generate active esters in situ that react rapidly with amines to form the desired amide bond with minimal side reactions. peptide.comsigmaaldrich.com For instance, HATU is known for its high reactivity and low racemization rates, making it particularly effective. peptide.com

| Reagent Abbreviation | Full Name | Class | Key Characteristics |

|---|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble urea (B33335) byproduct, easy to remove by aqueous extraction. peptide.com |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Forms an insoluble dicyclohexylurea byproduct, which can be problematic for purification. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Very efficient with low racemization, especially when HOBt is added. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Highly reactive due to the HOAt moiety, leading to fast couplings and minimal epimerization. luxembourg-bio.compeptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Couples amino acids efficiently with less hazardous byproducts than the original BOP reagent. peptide.com |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Very effective, especially for coupling sterically hindered or N-methylated amino acids. peptide.comsigmaaldrich.com |

The synthesis of complex molecules like this compound often requires the temporary masking of reactive functional groups to prevent unwanted side reactions. jocpr.com This is achieved through the use of protecting groups (PGs). In the target molecule's precursor, 2-(hydroxymethyl)pyrrolidine, both the secondary amine and the primary hydroxyl group are reactive. Selective acylation at the nitrogen to form the carboxamide necessitates that the hydroxyl group be protected.

Protecting groups are chosen based on their stability to the reaction conditions used in subsequent steps and the ease with which they can be removed. jocpr.com A crucial concept in multi-step synthesis is "orthogonality". peptide.com An orthogonal protecting group strategy employs PGs that can be removed under distinct conditions without affecting other PGs in the molecule. jocpr.comsigmaaldrich.comnih.gov For example, an acid-labile group can be removed in the presence of a base-labile group, and vice-versa.

In a typical strategy for synthesizing derivatives, the pyrrolidine nitrogen might be protected with a tert-Butoxycarbonyl (Boc) group, which is removable under acidic conditions (e.g., with trifluoroacetic acid, TFA). creative-peptides.com The hydroxyl group could be protected as a tert-Butyldimethylsilyl (TBDMS) ether, which is removed with a fluoride (B91410) source like TBAF. If peptide synthesis-like strategies are used, the nitrogen might be protected with a Fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions (e.g., piperidine), while side chains are protected with acid-labile groups like tert-Butyl (tBu). peptide.comacs.org This orthogonality allows for selective deprotection and modification at different sites of the molecule in a controlled sequence. sigmaaldrich.com

| Protecting Group (Abbr.) | Functional Group Protected | Typical Deprotection Conditions | Orthogonality Class |

|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | Amine | Strong acid (e.g., TFA) creative-peptides.com | Acid-Labile |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Amine | Base (e.g., Piperidine) peptide.comacs.org | Base-Labile |

| Bzl (Benzyl) | Hydroxyl, Amine | Hydrogenolysis (e.g., H₂, Pd/C) | Hydrogenolysis-Labile |

| TBDMS (tert-Butyldimethylsilyl) | Hydroxyl | Fluoride ion (e.g., TBAF) | Fluoride-Labile |

| Trt (Trityl) | Hydroxyl, Amine | Mild acid (e.g., 1-2% TFA in DCM) sigmaaldrich.com | Acid-Labile (highly sensitive) |

| Alloc (Allyloxycarbonyl) | Amine, Hydroxyl | Pd(0) catalyst and a scavenger sigmaaldrich.com | Palladium-Labile |

Convergent and Divergent Synthesis Pathways for Complex Analogs

The generation of analogs of this compound for structure-activity relationship (SAR) studies often employs either convergent or divergent synthetic strategies. nih.govrsc.org

In contrast, a divergent synthesis begins with a common core intermediate that is subsequently treated with a variety of different reagents to create a library of structurally related compounds. rsc.org This strategy is exceptionally useful for rapidly exploring chemical space and SAR. For instance, a precursor like (S)-N-Boc-2-(hydroxymethyl)pyrrolidine could be prepared on a large scale. This common intermediate can then be deprotected and reacted with an array of different isocyanates, sulfonyl chlorides, or activated carboxylic acids to generate a diverse set of analogs, each with a unique substitution on the pyrrolidine nitrogen. nih.gov This approach is ideal for optimizing a lead compound, as seen in the development of pyrrolidine carboxamide inhibitors where small-scale parallel synthesis was used to generate a focused library of compounds for screening. nih.gov

Sustainable and Atom-Economical Synthetic Protocols

In line with the principles of green chemistry, modern synthetic efforts aim to develop protocols that are not only efficient but also sustainable and atom-economical. numberanalytics.com Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. ekb.eg Reactions with high atom economy, such as additions and cycloadditions, are preferred over substitutions or eliminations, which generate stoichiometric byproducts (waste). numberanalytics.com

One of the most powerful and atom-economical methods for constructing the pyrrolidine ring itself is the [3+2] dipolar cycloaddition of an azomethine ylide with an alkene. acs.orgnih.govmdpi.com This reaction forms the five-membered ring in a single step, often with excellent control over up to four new stereocenters, and incorporates all atoms from the two components into the product. acs.orgnih.gov

Furthermore, the development of catalytic methods plays a crucial role in sustainable synthesis. For example, iridium-catalyzed reductive generation of azomethine ylides from stable and abundant amides allows for the synthesis of complex pyrrolidines under mild conditions with low catalyst loading (e.g., 1 mol %). acs.orgunife.it Similarly, catalytic amidation processes, such as those using zirconium(IV) chloride, provide greener alternatives to traditional methods that rely on stoichiometric coupling reagents, thereby reducing waste generation. orgsyn.org The use of one-pot sequences, where multiple transformations occur in the same reaction vessel without isolation of intermediates, also enhances sustainability by reducing solvent usage and purification steps. unife.it

Chemical Transformations and Derivatization Strategies for 2 Hydroxymethyl Pyrrolidine 1 Carboxamide

Reactions at the Hydroxyl Group

The primary hydroxyl group in 2-(hydroxymethyl)pyrrolidine-1-carboxamide is a key site for a variety of chemical modifications, including oxidation, reduction, and substitution reactions. These transformations allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives.

Selective Oxidation and Reduction Methodologies

The selective oxidation of the primary alcohol in this compound to an aldehyde represents a crucial transformation, providing a gateway to further carbon-carbon bond formations and other derivatizations. While specific studies on this exact molecule are not extensively detailed in the reviewed literature, established methodologies for the selective oxidation of primary alcohols are readily applicable. Reagents such as Dess-Martin periodinane (DMP) and conditions associated with the Swern oxidation are known for their mildness and high chemoselectivity, making them suitable choices to avoid over-oxidation to the carboxylic acid and to tolerate the existing carboxamide functionality.

Conversely, the reduction of the hydroxymethyl group to a methyl group can be achieved, although this transformation is less commonly reported for the N-unsubstituted carboxamide. Methodologies often involve a two-step process: activation of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, followed by reduction with a hydride source like lithium aluminum hydride. Such strategies have been documented for related N-protected pyrrolidine (B122466) derivatives.

Table 1: Overview of Potential Oxidation and Reduction Reactions

| Transformation | Reagent/Methodology | Product Functional Group |

| Selective Oxidation | Dess-Martin Periodinane (DMP) | Aldehyde |

| Selective Oxidation | Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Aldehyde |

| Reduction of Hydroxyl | 1. Tosyl chloride, pyridine; 2. Lithium aluminum hydride | Methyl |

Nucleophilic Substitutions and Esterification/Etherification Reactions

The hydroxyl group of this compound can be converted into a better leaving group, facilitating nucleophilic substitution reactions. Activation of the alcohol, for instance, through tosylation, allows for the introduction of a wide range of nucleophiles, including halides, azides, and cyanides. This approach significantly expands the synthetic utility of the parent molecule.

Esterification and etherification reactions provide another avenue for derivatization at the hydroxyl moiety. Standard esterification conditions, such as reaction with an acyl chloride or a carboxylic acid under acidic catalysis (Fischer esterification), can be employed to introduce various ester functionalities. Similarly, etherification can be achieved through methods like the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide. These reactions allow for the modulation of the lipophilicity and steric properties of the molecule.

Formation of Complex Functional Groups via Hydroxyl Activation

Activation of the hydroxyl group is a key strategy for the formation of more complex functional groups. For instance, conversion of the alcohol to a tosylate or mesylate creates a reactive intermediate susceptible to attack by a diverse array of nucleophiles. This allows for the introduction of functionalities such as amines, thiols, and various carbon nucleophiles, leading to the synthesis of novel and structurally diverse derivatives of this compound. The choice of activating agent and nucleophile can be tailored to achieve the desired molecular complexity.

Modifications of the Carboxamide Unit

The primary carboxamide group of this compound presents opportunities for further functionalization, including N-alkylation, N-acylation, and hydrolysis, thereby enabling the synthesis of a different class of derivatives.

N-Alkylation and Acylation of the Amide Nitrogen

The nitrogen atom of the primary carboxamide can undergo alkylation, although this often requires specific conditions to achieve selectivity and avoid O-alkylation. The use of a strong base to deprotonate the amide followed by reaction with an alkyl halide is a common strategy. This modification introduces substituents onto the amide nitrogen, altering the compound's electronic and steric profile.

N-acylation of the carboxamide is another important transformation. This can be achieved by reacting the amide with an acyl chloride or an acid anhydride. This reaction leads to the formation of an imide functionality, which can serve as a precursor for further synthetic manipulations or can directly impart desired properties to the molecule.

Table 2: Potential Modifications of the Carboxamide Unit

| Transformation | Reagent/Methodology | Product Functional Group |

| N-Alkylation | 1. Strong base (e.g., NaH); 2. Alkyl halide | N-Alkyl Carboxamide |

| N-Acylation | Acyl chloride or Acid anhydride | Imide |

Amide Bond Hydrolysis and Rearrangement Studies

The hydrolysis of the carboxamide group in this compound to the corresponding carboxylic acid can be accomplished under either acidic or basic conditions. This transformation is fundamental for converting the amide back to a carboxylic acid, which can then be used in a variety of other coupling reactions.

Transformations of the Pyrrolidine Ring System

Modifications to the core pyrrolidine structure can lead to significant changes in the molecule's properties and biological activity. These transformations can involve altering the ring size or changing the stereochemistry at its chiral centers.

Ring Expansion, Contraction, and Isomerization Reactions

While specific examples of ring expansion and contraction for this compound are not extensively documented, general methodologies for pyrrolidine ring transformations can be considered. Ring expansion of pyrrolidines can theoretically yield piperidines, while ring contraction could lead to azetidines.

A notable strategy for pyrrolidine synthesis via ring contraction involves the photo-promoted reaction of pyridines with silylborane. This process yields pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, demonstrating a viable, albeit complex, pathway for skeletal rearrangement. nih.gov The reaction proceeds through intermediates like 2-silyl-1,2-dihydropyridine and vinylazomethine ylide. nih.gov

Isomerization reactions, particularly those affecting the stereochemistry of the pyrrolidine ring, are also of interest. The conformation of the pyrrolidine ring is influenced by its substituents. For instance, the puckering of the ring in proline, a related structure, is affected by substituents at the C-4 position, leading to distinct C-4-exo and -endo envelope conformers. nih.gov

Stereochemical Inversion and Epimerization at Pyrrolidine Chiral Centers

The stereochemistry of the pyrrolidine ring is a critical determinant of a molecule's biological activity. Altering the configuration at chiral centers through inversion or epimerization can lead to the discovery of more potent or selective compounds.

Epimerization at the C-2 position of pyrrolidine derivatives has been observed under basic conditions. nih.gov In one study, treatment of a benzoylated pyrrolidine derivative with n-BuLi resulted in the C-2 epimer. nih.gov Additionally, the reduction of a chiral hydroxylamine to a pyrrolidine has been studied under various conditions to control the stereochemistry at C-2, with some methods leading to inversion at this center. nih.gov

Forcing conditions, such as using a strong base like sodium hydroxide in ethanol at high temperatures, have been shown to fully epimerize the alpha center of a related pyrrolidine derivative during the removal of a directing group. nih.gov This highlights that reaction conditions can be tuned to achieve the desired stereochemical outcome.

Table 1: Examples of Reagents for Stereochemical Inversion and Epimerization

| Transformation | Reagent/Condition | Center of Inversion/Epimerization | Reference |

|---|---|---|---|

| Epimerization | n-BuLi | C-2 | nih.gov |

| Inversion during Reduction | Stoichiometric indium or zinc | C-2 | nih.gov |

| Epimerization | NaOH in EtOH, 100 °C | C-2 (alpha center) | nih.gov |

Rational Design and Synthesis of Novel Analogs and Libraries

The systematic modification of a lead compound is a cornerstone of drug discovery. By understanding the relationship between structure and activity, and by employing high-throughput synthesis techniques, novel analogs with improved properties can be developed.

Structure-Activity Relationship (SAR) Derivation from Molecular Modifications (Mechanistic)

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. gardp.org By making systematic chemical modifications to a compound, medicinal chemists can identify which parts of the molecule are crucial for its function, leading to the design of more effective molecules. gardp.org

For pyrrolidine amide derivatives, SAR studies have shown that substituents on a terminal phenyl group can significantly impact inhibitory potency. nih.gov For instance, small, lipophilic substituents at the 3-position of the phenyl ring were found to be preferable for optimal activity in a series of N-acylethanolamine acid amidase (NAAA) inhibitors. nih.gov Conversely, substitutions at the 2-position of the distal phenyl ring generally led to a decrease in potency. nih.gov

In another example, the development of pyrrolidine carboxamide inhibitors of 11β-HSD1 demonstrated that structure-guided optimization could lead to potent and stable inhibitors. nih.gov Similarly, for a novel class of pyrrolidine carboxamide inhibitors of InhA from Mycobacterium tuberculosis, it was found that 3,5-dichloro substitution on a phenyl ring significantly improved potency. nih.gov

Table 2: SAR Insights for Pyrrolidine Carboxamide Derivatives

| Target | Favorable Modification | Unfavorable Modification | Reference |

|---|---|---|---|

| NAAA | Small lipophilic 3-phenyl substituents | Substitution at the 2-position of the distal phenyl ring | nih.gov |

| 11β-HSD1 | Structure-guided optimization led to potent and stable inhibitors | - | nih.gov |

| InhA | 3,5-dichloro substitution on the phenyl ring | 3,5-difluoro substitution | nih.gov |

Combinatorial Chemistry and Parallel Synthesis Approaches

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large numbers of compounds for screening. nih.gov These techniques allow for the systematic exploration of chemical space around a core scaffold.

Parallel synthesis has been successfully employed to create libraries of pyrrolidine and piperidine alkaloids. semanticscholar.org In one instance, a library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared using a parallel solution-phase approach. mdpi.com This involved a five-step synthesis of the carboxylic acid precursors followed by parallel amidation with a series of amines. mdpi.com

The application of microtiter library synthesis combined with in situ activity screening has also proven effective. For a series of pyrrolidine carboxamide inhibitors, this approach led to a more than 160-fold improvement in the potency of the lead compound. nih.gov This iterative process of synthesis and screening accelerates the optimization of lead compounds.

Stereochemical Aspects and Chiral Recognition of 2 Hydroxymethyl Pyrrolidine 1 Carboxamide

Determination of Absolute and Relative Configuration

The absolute configuration of a chiral molecule is the specific three-dimensional arrangement of its atoms in space. libretexts.orgucalgary.ca Determining this arrangement for pyrrolidine (B122466) derivatives like 2-(hydroxymethyl)pyrrolidine-1-carboxamide is crucial and can be accomplished through several advanced analytical techniques.

X-ray Crystallography: This is a powerful method for determining the absolute configuration of a molecule, provided that it can be obtained as a single crystal of suitable quality. ucalgary.camdpi.com The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions, providing an unambiguous assignment of the (R) or (S) configuration. nih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum to quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined without the need for crystallization. nih.gov This technique is also valuable for establishing the solution-state conformation of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR does not directly determine absolute configuration, specialized techniques can. The use of chiral derivatizing agents, such as Mosher's acid, can convert enantiomers into diastereomers, which exhibit distinct NMR spectra. This allows for the determination of enantiomeric purity and, in some cases, the inference of absolute configuration. Furthermore, NMR parameters like coupling constants can help determine the relative configuration and conformational preferences of the pyrrolidine ring. mdpi.com

Chemical Correlation: The absolute configuration can also be established by synthesizing the molecule from a starting material of known absolute configuration via a reaction pathway where the stereochemistry at the chiral center is not altered. ucalgary.ca For instance, synthesis from (S)-proline or its derivatives, where the stereocenter is preserved, would yield the corresponding (S)-enantiomer of the product. nih.govmdpi.com

The relative configuration describes the relationship between two or more stereocenters within the same molecule. ucalgary.ca While the primary stereocenter in the parent compound is at C2, substituted derivatives could have additional stereocenters, making the determination of their relative arrangement (e.g., cis vs. trans) essential. For example, in a disubstituted pyrrolidine, the relative configuration of the substituents can be determined by analyzing proton-proton coupling constants in the ¹H-NMR spectrum. nih.gov

Table 1: Methods for Determining Stereochemical Configuration

| Method | Principle | Application to this compound |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to map electron density. ucalgary.camdpi.com | Provides unambiguous determination of absolute configuration if a suitable crystal can be formed. nih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light by a chiral molecule. nih.gov | Determines absolute configuration in solution and provides conformational information. nih.gov |

| NMR Spectroscopy | Use of chiral derivatizing agents to create diastereomers with distinct spectra. mdpi.com | Can be used to determine enantiomeric excess and infer relative configuration through coupling constants. |

| Chemical Correlation | Synthesis from a chiral pool starting material of known configuration. ucalgary.ca | Synthesis from (S)-proline or (S)-prolinol preserves the stereocenter, confirming the product's absolute configuration. nih.govmdpi.com |

Enantioselective and Diastereoselective Synthesis Methods

Creating enantiomerically pure this compound and its derivatives relies on stereoselective synthesis, which can be categorized as either enantioselective or diastereoselective.

Enantioselective synthesis focuses on producing a single enantiomer of a chiral product from an achiral or racemic precursor. Common strategies include:

Synthesis from the Chiral Pool: A widely used approach involves starting with readily available, enantiopure natural products like amino acids. (S)-Proline is a common precursor for many pyrrolidine-containing compounds. nih.govmdpi.com The carboxylic acid of proline can be reduced to the corresponding alcohol, (S)-prolinol ((S)-pyrrolidin-2-ylmethanol), which serves as a direct precursor to the target molecule's core structure. mdpi.com

Biocatalysis: Enzymes are highly effective chiral catalysts. Transaminases, for example, can be used in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess (>99.5%) for both (R) and (S) enantiomers depending on the specific enzyme chosen. nih.gov

Organocatalysis: Small organic molecules can catalyze enantioselective reactions. For instance, organocatalytic asymmetric Michael additions have been developed to synthesize highly enantiomerically enriched pyrrolidine derivatives. rsc.org

Diastereoselective synthesis aims to control the formation of a specific diastereomer when a reaction creates a new stereocenter in a molecule that already contains one.

Substrate Control: The existing stereocenter in the starting material can direct the approach of a reagent to one face of the molecule over the other, leading to a preferred diastereomer.

Auxiliary-Based Methods: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. researchgate.net

Tandem Reactions: A novel method for synthesizing functionalized pyrrolidines with high diastereoselectivity involves a tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones. nih.gov

Table 2: Selected Stereoselective Synthesis Strategies for Pyrrolidine Derivatives

| Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials like (S)-proline. nih.govmdpi.com | Reliable transfer of stereochemistry; dependent on the availability of the starting material. |

| Biocatalytic Cyclization | Employs enzymes, such as transaminases, to catalyze the formation of the chiral pyrrolidine ring. nih.gov | High enantioselectivity (often >95% ee), environmentally friendly conditions. nih.gov |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral precursor using a chiral catalyst (e.g., Rh-based) to create a chiral center. mdpi.com | Can produce γ-lactams, which are precursors to pyrrolidines, with high enantiomeric excess (up to 97%). mdpi.com |

| Asymmetric Michael Addition | Organocatalyzed addition of a nucleophile to an enone to create a stereocenter, followed by cyclization. rsc.org | Can produce highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives. rsc.org |

Chiral Resolution Techniques for Enantiopure this compound

When an enantioselective synthesis is not feasible or results in a racemic mixture, chiral resolution is employed to separate the two enantiomers. wikipedia.org This process is essential for obtaining enantiopure compounds for various applications. wikipedia.org

Crystallization of Diastereomeric Salts: This is a classical and widely used method. wikipedia.org The racemic mixture, if it contains an acidic or basic functional group, is reacted with a chiral resolving agent (an enantiopure acid or base, like tartaric acid) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized and separated. The resolving agent is then removed to yield the pure enantiomer. wikipedia.org

Enzymatic Resolution: This technique leverages the stereoselectivity of enzymes. For example, a lipase (B570770) could selectively catalyze a reaction (e.g., hydrolysis or acylation) on one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. mdpi.com The reacted and unreacted compounds can then be separated by standard methods like chromatography. This has been successfully applied to the resolution of related γ-lactams. mdpi.com

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. mdpi.com Coated and immobilized cellulose- and amylose-based CSPs are commonly used for this purpose. mdpi.com

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape and electronic properties of this compound are not static. The molecule exists as an equilibrium of different conformers, and its behavior is influenced by subtle stereoelectronic effects.

Conformational Analysis: The five-membered pyrrolidine ring is not planar; it adopts puckered "envelope" or "twist" conformations to relieve ring strain. researchgate.net The position of the pucker and the orientation of the substituents (axial vs. equatorial) have a significant impact on the molecule's energy and reactivity. For pyrrolidine enamines, it has been shown that multiple conformations can be significantly populated at equilibrium. researchgate.net The substituent at the C2 position, the hydroxymethyl group, can exist in different rotameric states, further increasing the number of possible low-energy conformations. Similarly, the C1-carboxamide side chain has its own conformational preferences, with rotation possible around the N-C(O) bond. nih.gov Computational modeling is a key tool for identifying the most stable conformers and understanding the energy landscape of the molecule. researchgate.net

Stereoelectronic Effects: Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's geometry. In this compound, these effects are critical:

Anomeric Effect: A generalized anomeric effect can occur involving the lone pair on the ring nitrogen and the antibonding orbital (σ*) of the C-O bond in the hydroxymethyl group, or vice-versa. This interaction can influence the preferred conformation of the side chain relative to the ring.

Amide Resonance: The carboxamide group at N1 is subject to resonance, which places a partial double bond character on the N-C(O) bond. This restricts rotation and makes the amide group planar. The orientation of this planar group relative to the pyrrolidine ring is a key conformational feature.

Lone Pair Interactions: The orientation of the nitrogen lone pair is crucial. Its interaction with adjacent bonding and antibonding orbitals can influence the puckering of the pyrrolidine ring and the reactivity of the nitrogen atom. acs.org The interplay between the lone pairs of the amide nitrogen, the amide oxygen, and the alcohol oxygen can lead to specific intramolecular hydrogen bonding patterns that stabilize certain conformations.

Mechanistic Investigations of Biological Interactions of 2 Hydroxymethyl Pyrrolidine 1 Carboxamide and Its Analogs

Receptor Binding Studies (In Vitro and Computational Approaches)

The interaction of 2-(hydroxymethyl)pyrrolidine-1-carboxamide analogs with specific receptors has been characterized using both computational simulations and direct biochemical assays to determine their binding modes, affinity, and selectivity.

Computational docking studies have been instrumental in predicting how pyrrolidine-based ligands orient themselves within receptor binding pockets. For instance, in the development of dual-target ligands for μ-opioid (MOR) and dopamine (B1211576) D3 (D3R) receptors, the pyrrolidine (B122466) moiety was introduced to increase rigidity and lower pKa. drugbank.com Docking simulations revealed that linkers of specific lengths were necessary to avoid steric clashes between the pyrrolidine ring and receptor residues, particularly within the D3R binding site. drugbank.com

Similarly, molecular modeling of a 2-(hydroxymethyl)pyrrolidine-based inhibitor, compound 22d , docked into the sphingosine (B13886) (Sph) binding pocket of sphingosine kinase 1 and 2 (SphK1 and SphK2), identified key interactions. acs.org These simulations predicted an essential hydrogen bond forming between the 2-(hydroxymethyl)pyrrolidine head group and critical aspartic acid and serine residues near the ATP binding pocket of the enzymes. acs.org This interaction is thought to be fundamental to the compound's ability to inhibit both isoforms. acs.org The model also showed the inhibitor's dodecyl tail adopting a "J-shape" conformation, which mimics the binding of the natural substrate, sphingosine. acs.org

Biochemical assays are crucial for confirming the predictions of computational models and quantifying the binding affinity and selectivity of ligands. ncats.iotocris.com For pyrrolidine-based compounds, these assays have revealed a range of activities across different receptor families.

Analogs designed as dual MOR/D3R ligands have been profiled for their binding affinities. drugbank.com Compound 56 , for example, displayed affinities (Ki) of 192 nM for MOR and 87.3 nM for D3R, with a notable 23-fold selectivity for the D3 receptor over the D2 subtype. drugbank.com Another analog, compound 46 , showed high affinity for D3R (Ki = 7.26 nM) while maintaining moderate MOR affinity (Ki = 564 nM). drugbank.com The stereochemistry of the pyrrolidine ring substituents has also been shown to be a critical determinant of binding profiles for dopamine receptor ligands. nih.gov

In the context of sphingosine kinases, a 2-(hydroxymethyl)pyrrolidine-based inhibitor, 22d , was identified as a potent dual inhibitor with Ki values of 0.679 μM for SphK1 and 0.951 μM for SphK2. acs.org

| Compound | Target Receptor/Enzyme | Binding Affinity (Ki) | Selectivity Notes | Source |

|---|---|---|---|---|

| 46 | Dopamine D3 Receptor (D3R) | 7.26 nM | Designed as a dual MOR/D3R ligand. | drugbank.com |

| μ-Opioid Receptor (MOR) | 564 nM | |||

| 56 | Dopamine D3 Receptor (D3R) | 87.3 nM | Shows >23-fold selectivity for D3R over D2R. | drugbank.com |

| μ-Opioid Receptor (MOR) | 192 nM | |||

| 22d | Sphingosine Kinase 1 (SphK1) | 679 nM | Identified as a potent dual SphK1/SphK2 inhibitor. | acs.org |

| Sphingosine Kinase 2 (SphK2) | 951 nM |

Enzyme Inhibition Mechanisms (In Vitro and Computational Approaches)

The pyrrolidine carboxamide structure is a key feature in a variety of enzyme inhibitors, targeting enzymes crucial in metabolic and infectious diseases.

The inhibitory activity of pyrrolidine carboxamides has been quantified through kinetic studies. A series of these compounds were identified as potent inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov High-throughput screening and subsequent optimization led to compounds with significant inhibitory potency, measured by their half-maximal inhibitory concentration (IC50). For example, compound p37 , a piperazine-containing pyrrolidine carboxamide, exhibited an IC50 of 4.47 μM against InhA. nih.gov In contrast, another analog, p35 , showed only modest inhibition (20% at 15 μM). nih.gov

For the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases, pyrrolidine carboxamide inhibitors like PF-877423 demonstrated potent in vitro activity. nih.gov A related adamantyl amide derivative, inhibitor 28 (PF-915275), was found to be a highly potent inhibitor of human 11β-HSD1 with an inhibition constant (Ki) of 2.3 nM. medchemexpress.com Such kinetic data are vital for understanding the structure-activity relationship (SAR) and guiding the design of more effective inhibitors. nih.gov

| Compound | Target Enzyme | Inhibitory Potency (IC50/Ki) | Source |

|---|---|---|---|

| p37 | InhA | 4.47 μM (IC50) | nih.gov |

| p35 | InhA | 20% inhibition at 15 μM | nih.gov |

| PF-915275 (28) | 11β-HSD1 (human) | 2.3 nM (Ki) | medchemexpress.com |

The precise molecular interactions underpinning enzyme inhibition are often revealed by X-ray co-crystallography and computational modeling. Crystal structures of InhA complexed with pyrrolidine carboxamide inhibitors have elucidated a conserved binding mode. nih.gov A key feature is a hydrogen-bonding network involving the carbonyl oxygen of the inhibitor's lactam ring, the catalytic residue Tyr158, and the NAD+ cofactor. nih.gov The inhibitor's cyclohexyl ring forms van der Waals interactions with Gly96 and Phe97, while the lactam ring itself interacts with the nicotinamide (B372718) ring of NAD+ and residues Met161 and Met199. nih.gov

For 11β-HSD1, structure-guided optimization of pyrrolidine carboxamide inhibitors was performed. nih.gov The crystal structure of the enzyme in complex with an adamantyl amide inhibitor (PF-915275 , PDB ID: 3LZ6) revealed the inhibitor binding in the active site, providing a structural rationale for its high potency. nih.gov

Modeling studies of the dual SphK1/SphK2 inhibitor 22d also provided structural insights in the absence of a crystal structure. acs.org The model indicated that the 2-(hydroxymethyl)pyrrolidine head group forms crucial hydrogen bonds with aspartic acid and serine residues within the active sites of both SphK1 and SphK2, explaining its dual activity. acs.orgnih.gov

Cellular Target Identification and Intracellular Pathway Modulation (Non-Clinical Context)

Beyond purified proteins, the effects of these compounds are studied in cellular models to confirm target engagement and understand their impact on intracellular signaling pathways.

The dual SphK1/SphK2 inhibitor 22d , which is based on the 2-(hydroxymethyl)pyrrolidine scaffold, was tested in the human histiocytic lymphoma myeloid cell line (U937). acs.org Treatment with 22d led to a decrease in the cellular levels of sphingosine-1-phosphate (S1P), confirming that the compound successfully inhibits SphK1 and SphK2 within a cellular environment and modulates the S1P signaling pathway. acs.orgnih.gov

The 11β-HSD1 inhibitor PF-915275 was shown to dose-dependently inhibit the conversion of cortisone (B1669442) to the active hormone cortisol in primary human hepatocytes, with a half-maximal effective concentration (EC50) of 20 nM. medchemexpress.com In human preadipocytes, PF-915275 was found to modulate adipogenesis pathways by increasing PPARα expression while decreasing the expression of PPARγ and fatty acid synthase (FASN). nih.gov These findings demonstrate the ability of a pyrrolidine-based inhibitor to penetrate cells and alter specific metabolic pathways, validating the intended mechanism of action in a non-clinical context. nih.gov

High-Throughput Screening for Target Identification

High-Throughput Screening (HTS) represents a foundational strategy in modern drug discovery for identifying the biological targets of novel chemical entities like this compound and its related analogs. ewadirect.commalvernpanalytical.com This automated, rapid screening of extensive compound libraries against specific biological targets is crucial for narrowing down thousands of potential compounds to a few promising "hits". malvernpanalytical.comox.ac.uk The process can be broadly categorized into two main approaches: biochemical assays and cell-based assays. nih.gov

Biochemical, or molecular target-based HTS, involves testing compounds directly against purified biological molecules, such as enzymes or receptors, to measure activities like enzyme inhibition. nih.gov For instance, a library containing pyrrolidine carboxamide derivatives could be screened against a panel of protein kinases to identify compounds that inhibit their catalytic activity. Conversely, cell-based or phenotypic HTS assesses a compound's effect on whole living cells. ewadirect.comnih.gov This approach can identify agents that modulate complex cellular pathways. A successful example of phenotypic screening led to the discovery of quinazolinone-2-carboxamide derivatives as a new antimalarial scaffold. researchgate.net

The initial hits from these large-scale screens, typically around 2% of the total library, are then subjected to more detailed secondary screening and validation to confirm their activity and eliminate false positives. ox.ac.uk

Table 1: High-Throughput Screening Approaches for Target Identification

| Screening Type | Assay Principle | Potential Targets for Pyrrolidine Scaffolds |

|---|---|---|

| Biochemical Assays | Measures direct molecular interactions, such as enzyme inhibition or receptor binding, using purified components. nih.gov | Kinases, Proteases, Factor Xa researchgate.net |

| Cell-Based Assays | Measures functional changes in living cells, like cell viability, pathway activation, or gene expression. ewadirect.comnih.gov | G-protein-coupled receptors (GPCRs) nih.gov, Ion Channels, Cellular signaling pathways nih.gov |

| Virtual Screening | Uses computer models to predict the binding affinity of compounds to a target's structure, reducing the number of compounds for physical screening. ewadirect.com | Various enzymes and receptors |

Mechanistic Studies of Cellular Responses in Model Systems

Following the identification of active compounds through HTS, mechanistic studies are performed in cellular model systems to understand how these molecules exert their biological effects. These studies are essential to confirm that the compound engages its intended target within a complex cellular environment and to elucidate the downstream consequences of this interaction.

For example, research on inhibitors based on the 2-(hydroxymethyl)pyrrolidine scaffold has provided specific insights. Analogs developed as dual inhibitors of sphingosine kinase 1 and 2 (SphK1/SphK2) were tested in U937 histiocytic lymphoma myeloid cells. nih.gov Treatment with these compounds led to a measurable decrease in sphingosine-1-phosphate (S1P) levels, demonstrating successful inhibition of the target kinases within a cellular context. nih.gov In another example, derivatives of a pyrrolidine-2,5-dione scaffold designed to inhibit Tumor Necrosis Factor-alpha (TNF-α) were shown to effectively block the activation of the NF-κB signaling pathway, a key pathway triggered by TNF-α. nih.gov Such experiments validate the compound's mechanism of action and provide a bridge between biochemical activity and cellular function.

Structure-Based Compound Design Principles for this compound Scaffolds

Structure-based design is a powerful approach that uses the three-dimensional information of a biological target to rationally design and optimize inhibitors. For scaffolds related to this compound, this process relies on understanding the key interactions between the compound and the target's binding site, often revealed by techniques like X-ray crystallography. researchgate.net Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, are central to this optimization process. drugdesign.orgnih.gov

Key structural elements of the 2-(hydroxymethyl)pyrrolidine scaffold are frequently modified to enhance potency and selectivity:

The 2-(hydroxymethyl)pyrrolidine "Headgroup": This component is often critical for anchoring the molecule in the target's active site. In studies of sphingosine kinase inhibitors, molecular modeling revealed that this headgroup forms essential hydrogen bonds with key aspartic acid and serine residues, providing a basis for the compound's inhibitory action. nih.gov

The Carboxamide Linker and Substituents: The amide portion of the molecule and the groups attached to it can be altered to explore different pockets of the binding site and improve properties. In the development of Factor Xa inhibitors, a pyrrolidine-1,2-dicarboxamide scaffold was optimized by modifying substituents to achieve a subnanomolar inhibitor. researchgate.net

Lipophilic Groups: Appending various lipophilic "tails" to the scaffold is a common strategy to probe hydrophobic pockets within the target's binding site. For the SphK inhibitors, modifying the lipophilic tail was crucial for achieving potent dual inhibition of both SphK1 and SphK2. nih.gov

Stereochemistry: The spatial arrangement of atoms is critical. In SAR studies of pyrrolidine pentamine inhibitors, modifications to the stereochemistry at different positions had significant effects on the compound's inhibitory properties. nih.govnih.gov

This iterative cycle of analyzing the structure, designing and synthesizing new analogs, and testing their biological activity allows researchers to refine the compound's properties. drugdesign.org

Table 2: Structure-Activity Relationship (SAR) Insights for Pyrrolidine-Based Scaffolds

| Scaffold Type | Key Structural Feature/Modification | Target Enzyme(s) | Impact on Activity | Citation |

|---|---|---|---|---|

| 2-(hydroxymethyl)pyrrolidine | 2-(hydroxymethyl)pyrrolidine headgroup | Sphingosine Kinase 1 & 2 (SphK1/2) | Forms essential hydrogen bonds with active site residues (aspartic acid, serine). | nih.gov |

| 2-(hydroxymethyl)pyrrolidine | Lipophilic dodecyl tail | Sphingosine Kinase 1 & 2 (SphK1/2) | Adopts a "J-shape" conformation, contributing to potent dual inhibitory activity. | nih.gov |

| Pyrrolidine-1,2-dicarboxamide | Optimization of P1 and P4 substituents | Factor Xa | Led to a potent, subnanomolar inhibitor with oral bioavailability. | researchgate.net |

| Pyrrolidine-2,5-dione | Benpyrine derivatives | Tumor Necrosis Factor-alpha (TNF-α) | Resulted in stronger binding affinity and blockage of downstream signaling. | nih.gov |

| Pyrrolidine pentamine | Alterations at the R1 position | Aminoglycoside 6′-N-acetyltransferase | Reduced inhibition, showing the essential nature of the S-phenyl moiety at this location. | nih.govnih.gov |

Computational and Theoretical Chemical Studies of 2 Hydroxymethyl Pyrrolidine 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. longdom.org It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. longdom.org For a molecule like 2-(hydroxymethyl)pyrrolidine-1-carboxamide, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of its most stable conformation. nih.gov

Beyond structural optimization, DFT is used to calculate a variety of electronic properties. mdpi.com The molecular electrostatic potential (MEP) map, for instance, can be generated to identify the electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. Studies on related pyrrolidine (B122466) and carboxamide-containing molecules have successfully used DFT to elucidate their structural and electronic characteristics, providing a reliable framework for how this compound would be analyzed. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These two orbitals are termed the "frontier" orbitals because they are at the forefront of electron interactions during a chemical reaction. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis, typically performed using the results from DFT calculations, would pinpoint the locations of the HOMO and LUMO on the molecule. This reveals the most probable sites for nucleophilic (HOMO-driven) and electrophilic (LUMO-driven) interactions, offering predictive insights into its reaction mechanisms. nih.govnumberanalytics.com

| Orbital Concept | Significance in Chemical Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules in reality are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating these movements, MD provides a detailed view of a molecule's conformational landscape—the collection of different three-dimensional shapes it can adopt. nih.gov

For this compound, MD simulations would be performed by placing the molecule in a simulated box of solvent, typically water, to mimic physiological conditions. biu.ac.il The simulation tracks the interactions and movements of every atom over a set period, from nanoseconds to microseconds. This allows researchers to observe how the pyrrolidine ring puckers, how the hydroxymethyl and carboxamide side chains rotate, and which conformations are most stable and frequently occurring in solution. nih.gov Furthermore, MD simulations provide crucial information on solvation effects, showing how water molecules arrange around the solute and form hydrogen bonds, which can significantly influence the molecule's preferred conformation and reactivity. biu.ac.il

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). bohrium.com This method is central to drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential inhibitors or modulators. nih.gov

In the context of this compound, molecular docking would be used to predict how it might bind to the active site of a target enzyme or receptor. The process involves generating a multitude of possible binding poses of the ligand within the protein's binding pocket and then using a scoring function to rank them based on their predicted binding affinity. frontiersin.org Studies on similar pyrrolidine carboxamide derivatives have used docking to explore binding modes with various targets, identifying key interactions such as hydrogen bonds between the ligand's amide or hydroxyl groups and amino acid residues in the protein. nih.govrsc.org Such an analysis for this compound would provide a hypothesis for its mechanism of action at a molecular level, guiding the design of more potent analogues. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, making it a valuable tool in lead optimization. nih.gov

For a class of compounds including this compound, a QSAR study would involve compiling a dataset of chemically similar molecules with experimentally measured biological activities (e.g., inhibitory concentrations). silae.it The model would then correlate the variations in activity with changes in chemical structure, quantified by molecular descriptors. A successful QSAR model can highlight which structural features are beneficial or detrimental to activity, thereby providing a clear roadmap for designing more effective compounds. nih.gov

Descriptor Selection and Model Validation

The foundation of a robust QSAR model lies in the appropriate selection of molecular descriptors and rigorous validation. scilit.com Descriptors are numerical values that characterize the physical, chemical, or electronic properties of a molecule. They can range from simple properties like molecular weight and logP to more complex 3D fields like those used in Comparative Molecular Field Analysis (CoMFA), which describe the steric and electrostatic properties of a molecule in 3D space. silae.itucsf.edu

A crucial step is validating the model to ensure it has genuine predictive power and is not just a result of chance correlation. uniroma1.it Internal validation is often performed using cross-validation techniques like the leave-one-out (LOO) method, which generates the cross-validated correlation coefficient (q²). External validation involves using the model to predict the activity of a separate test set of compounds that were not used in model generation, assessed by the predictive correlation coefficient (R²_pred). mdpi.com A study on pyrrolidine carboxamide analogues, for example, developed a highly predictive CoMFA model, demonstrating the utility of this approach. silae.it The statistical parameters from such a study highlight the model's robustness.

Table of Statistical Parameters from a 3D-QSAR Study on Pyrrolidine Carboxamide Analogues. silae.it

This table illustrates the kind of validation data generated in a QSAR study. A model is generally considered predictive if q² > 0.5 and R²_pred > 0.6.

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.777 | Indicates good internal model stability and predictability, as determined by the leave-one-out (LOO) method. |

| r² (Non-cross-validated r²) | 0.966 | Represents the correlation between the experimental and predicted activities for the training set compounds. |

| F-statistic | 224.9 | A high F-value indicates a statistically significant regression model. |

| Standard Error of Estimate (SEE) | 0.122 | Measures the goodness of fit of the model. A lower value is better. |

| r²_pred (External validation r²) | 0.893 | Indicates the model's ability to predict the activities of an external test set of compounds, showing excellent predictive power. |

Predictive Capabilities for Novel Analogs

Computational models, particularly those based on Quantitative Structure-Activity Relationships (QSAR), have proven to be powerful tools for predicting the biological activities of novel analogs of pyrrolidine derivatives. By establishing a mathematical correlation between the chemical structures and their known activities, these models can forecast the efficacy of yet-to-be-synthesized compounds.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in this regard. For instance, in a study on a series of pyrrolidine derivatives as potential inhibitors of the Myeloid cell leukemia-1 (Mcl-1) protein, robust CoMFA and CoMSIA models were developed. These models demonstrated high statistical significance and predictive power, with a CoMFA model showing a Q² of 0.689 and a predictive R² of 0.986, and a CoMSIA model yielding a Q² of 0.614 and a predictive R² of 0.815. nih.gov Such models are built upon the alignment of the molecular structures and the calculation of their steric and electrostatic fields. The resulting contour maps from these analyses provide a visual guide, indicating regions where modifications to the molecular structure—such as the addition of bulky groups or electronegative substituents—are likely to enhance or diminish biological activity.

Similarly, Hologram QSAR (HQSAR), a 2D QSAR method, has been successfully applied. An HQSAR model for a set of pyrrolidine derivatives yielded a Q² of 0.603 and a predictive R² of 0.743, further validating the predictive capacity of these computational approaches. nih.gov These predictive models enable the rational design of new analogs of this compound with potentially improved therapeutic properties before committing to their chemical synthesis.

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries represent a cornerstone of modern medicinal chemistry, allowing for the rapid evaluation of vast numbers of compounds against a biological target. This process typically involves the creation of a large, diverse library of virtual compounds based on a core scaffold, such as this compound, followed by computational methods to predict their binding affinity and potential activity.

Molecular docking is a key technique in this process. It simulates the interaction between a small molecule (ligand) and a protein's binding site, providing insights into the binding conformation and energy. For example, in the search for novel inhibitors of sphingosine (B13886) kinase 1 and 2 (SphK1 and SphK2), molecular modeling studies were performed on derivatives based on a 2-(hydroxymethyl)pyrrolidine scaffold. nih.gov These studies revealed that the 2-(hydroxymethyl)pyrrolidine head group forms crucial hydrogen bonds with key amino acid residues, such as aspartic acid and serine, within the enzyme's binding pocket. nih.gov This understanding of the binding mode provides a rational basis for designing new, more potent dual inhibitors.

The design of virtual libraries often starts with a known active compound or a core structure. By systematically modifying various parts of the molecule, a large set of virtual analogs can be generated. For instance, based on a series of pyrrolidine derivatives, new compounds were designed and then evaluated in silico. scispace.com One newly designed compound, Pred 01, exhibited a higher predicted binding affinity (-9.4 kcal/mol) than the most active compound in the original dataset (-8.8 kcal/mol). scispace.com

These virtual screening campaigns can be further enhanced by applying filters based on pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (ADME/Tox) predictions. This helps to prioritize compounds that are not only potent but also possess drug-like properties. For example, ADME/Tox predictions for newly designed pyrrolidine-based Mcl-1 inhibitors indicated no AMES toxicity, no hERG inhibition, and no skin sensitization for the most promising candidates. nih.gov

The general workflow for virtual library design and screening is a multi-step process that leverages various computational tools:

| Step | Description | Computational Method(s) |

| 1. Scaffold Selection | Choosing a core chemical structure, such as this compound, as the basis for the library. | Chemical informatics |

| 2. Library Enumeration | Generating a large and diverse set of virtual analogs by systematically adding or modifying functional groups on the scaffold. | Combinatorial library generation tools |

| 3. Conformer Generation | Creating realistic 3D conformations for each molecule in the virtual library. | Molecular mechanics force fields |

| 4. Virtual Screening | Docking the virtual library against a biological target to predict binding affinities and poses. | Molecular Docking software |

| 5. Filtering & Prioritization | Applying ADME/Tox filters and scoring functions to rank the compounds and select the most promising candidates for synthesis and biological testing. | QSAR models, ADME/Tox prediction software |

This integrated in silico approach, combining predictive modeling, virtual screening, and ADME/Tox profiling, significantly streamlines the process of identifying and optimizing novel bioactive compounds based on the this compound framework.

Advanced Analytical and Spectroscopic Characterization Techniques in Research for 2 Hydroxymethyl Pyrrolidine 1 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 2-(hydroxymethyl)pyrrolidine-1-carboxamide, various NMR experiments provide unambiguous evidence of its constitution and spatial arrangement.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial information, complex spin systems and signal overlap, particularly in the aliphatic region of the pyrrolidine (B122466) ring, necessitate the use of multi-dimensional NMR experiments for complete structural assignment. omicsonline.orgresearchgate.net Techniques such as COSY, HSQC, and HMBC are critical for establishing connectivity.

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H), allowing for the tracing of adjacent protons through the pyrrolidine ring and onto the hydroxymethyl substituent.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, typically ¹³C. It is used to definitively assign the carbon atom corresponding to each proton in the molecule.